molecular formula C12H12BrN2O+ B280630 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium

3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium

Cat. No.: B280630
M. Wt: 280.14 g/mol
InChI Key: ARDZCHQVHYMVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium is a chemical compound that belongs to the imidazole family. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium is not fully understood. However, it has been reported that this compound can interact with various biological targets, including enzymes, receptors, and DNA. This interaction can result in the modulation of various biological processes, such as cell signaling, gene expression, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound can modulate the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. Moreover, it can interact with various receptors, such as GABA receptors and adenosine receptors. These interactions can result in the modulation of various physiological processes, such as neurotransmission, blood pressure, and inflammation.

Advantages and Limitations for Lab Experiments

3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium has several advantages for lab experiments. This compound is easy to synthesize and purify, and it can be used in a wide range of assays and experiments. Moreover, it has a high stability and a low toxicity, which makes it suitable for long-term experiments. However, this compound also has some limitations, such as its limited solubility in water and its potential reactivity with other compounds.

Future Directions

There are several future directions for the research on 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium. One possible direction is to explore its potential applications in drug discovery and development. This compound has shown promising results in various in vitro and in vivo assays, and it may have potential as a drug candidate for the treatment of various diseases. Another possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions. This compound has shown high selectivity and sensitivity towards certain metal ions, and it may have potential as a diagnostic tool for various diseases. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and biological effects.

Synthesis Methods

The synthesis method of 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium involves the reaction of 2-bromo-4'-methylacetophenone with imidazole in the presence of a base. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium has been widely used in scientific research due to its potential applications in various fields. This compound has been used as a catalyst in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential drug candidate for the treatment of various diseases.

Properties

Molecular Formula

C12H12BrN2O+

Molecular Weight

280.14 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone

InChI

InChI=1S/C12H12BrN2O/c1-14-6-7-15(9-14)8-12(16)10-2-4-11(13)5-3-10/h2-7,9H,8H2,1H3/q+1

InChI Key

ARDZCHQVHYMVCV-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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